molecular formula C5H12N2O B8816988 N-(2-(Dimethylamino)ethyl)formamide CAS No. 7249-51-6

N-(2-(Dimethylamino)ethyl)formamide

Cat. No.: B8816988
CAS No.: 7249-51-6
M. Wt: 116.16 g/mol
InChI Key: LUYKQNSSAITKCU-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)formamide is a formamide derivative featuring a dimethylaminoethyl substituent. Its molecular formula is C₅H₁₃N₂O, with a molecular weight of 117.15 g/mol.

Properties

CAS No.

7249-51-6

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]formamide

InChI

InChI=1S/C5H12N2O/c1-7(2)4-3-6-5-8/h5H,3-4H2,1-2H3,(H,6,8)

InChI Key

LUYKQNSSAITKCU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pharmacological Context

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 309.79 g/mol
  • Properties: Exhibits anticancer activity against P388 and A549 cell lines (IC₅₀ = 14.45 μM and 20.54 μM, respectively). The dimethylaminoalkyl chain enhances DNA-binding affinity compared to parent compounds .
5-(Dimethylaminoethylamino)-substituted Amonafide Analogs
  • Example : 3a (C₁₉H₂₃N₅O₂)
  • Activity: IC₅₀ values as low as 0.69 μM against HeLa cells, surpassing the efficacy of amonafide (IC₅₀ = 6.02 μM). The dimethylaminoethyl group reduces side effects by eliminating primary amines, which are associated with toxicity in amonafide .

Solvent Analogs

N,N-Dimethylformamide (DMF)
  • Molecular Formula: C₃H₇NO
  • Molecular Weight : 73.09 g/mol
  • Applications : Widely used as a solvent in polymer synthesis and pharmaceuticals.
  • Safety: Classified as a Substance of Very High Concern (SVHC) under REACH due to hepatotoxicity and carcinogenicity (0.1% concentration limit in products) .
N,N-Diethylformamide
  • Molecular Formula: C₅H₁₁NO
  • Molecular Weight : 101.15 g/mol
  • Properties : Less polar than DMF, with lower acute toxicity but similar regulatory scrutiny .

Formamide Derivatives in Materials Science

Ethyl 4-(Dimethylamino)benzoate
  • Applications: Co-initiator in resin cements. Demonstrates higher degree of conversion (DC) than 2-(dimethylamino)ethyl methacrylate (DC = 75% vs. 65%). The aromatic dimethylamino group enhances reactivity in photopolymerization .
N-(2,2-Dimethoxyethyl)formamide
  • Molecular Formula: C₅H₁₁NO₃
  • Molecular Weight : 133.15 g/mol
  • Properties : Dimethoxy substituents increase hydrophilicity, making it suitable as a protecting group in organic synthesis .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Properties/Applications Safety Profile
N-(2-(Dimethylamino)ethyl)formamide C₅H₁₃N₂O 117.15 Potential anticancer applications; high polarity Limited data; likely moderate toxicity
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 Solvent for polymers, pharmaceuticals Carcinogen (SVHC)
N,N-Diethylformamide C₅H₁₁NO 101.15 Polar aprotic solvent Moderate toxicity
Ethyl 4-(Dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 High reactivity in resin cements Low acute toxicity
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide C₁₅H₂₀ClN₃O₂ 309.79 Anticancer (IC₅₀ = 14.45 μM) Reduced side effects vs. amonafide

Key Findings

Structural Impact on Bioactivity: The dimethylaminoethyl group enhances DNA-binding and cytotoxicity in quinoline derivatives, as seen in .

Materials Science: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogs in resin systems, highlighting the role of substituent positioning .

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